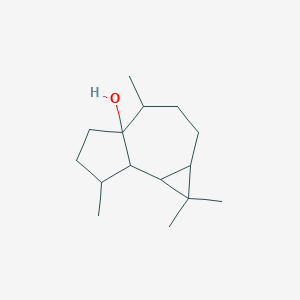
Palustrol
Overview
Description
Palustrol is a natural sesquiterpenoid compound . It is one of the volatiles from the oil or extract of M.gale .
Synthesis Analysis
This compound has been synthesized via the platform terpene (+)-Bicyclogermacrene . Another approach to the synthesis of several sesquiterpenes from the Guaiane family, including this compound, involves a transannular Morita-Baylis-Hillman reaction .Molecular Structure Analysis
This compound has a molecular weight of 222.37 and its molecular formula is C15H26O . The molecule contains a total of 44 bonds, including 18 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 eight-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .Chemical Reactions Analysis
This compound is a sesquiterpenoid, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 . It is found in the essential oils of plants and exhibits acaricidal, insecticidal, ‘pesticidal’ and/or arthropod repellent properties .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 222.4 and a molecular formula of C15H26O . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Essential Oil Properties and Applications : Palustrol is a major compound in the essential oils of Rhododendron tomentosum (marsh rosemary), which exhibits antifungal, anti-inflammatory, antioxidant, and toxic properties. These essential oils are used in folk medicine and homeopathy for treating rheumatism, pain, insect bites, skin problems, infections, bronchitis, asthma, colds, tuberculosis, and other conditions (Judžentienė, 2020).
Chemical Studies in Marine Organisms : this compound was identified in marine Xeniid organisms (Cespitularia sp.) using the CONGEN computer program. This discovery supports the antipodal relationship between sesquiterpenes from marine Coelenterates and their terrestrial forms (Cheer et al., 1976).
Bioactive Compounds in Soft Coral : In a study of Bornean soft coral (Capnella sp.), this compound was identified alongside other compounds. It exhibited bioactivity by inhibiting the accumulation of pro-inflammatory IL-1β and NO production, suggesting potential therapeutic applications (Phan et al., 2015).
Essential Oil Composition Variability : The essential oil composition of wild Ledum palustre L. shoots, which includes this compound as a predominant constituent, varies significantly during the vegetation period. This variability has implications for the therapeutic and industrial use of these oils (Butkienė & Mockutė, 2011).
Structural Elucidation : Research on the structure of this compound and related compounds has been conducted, contributing to the understanding of their chemical properties and potential applications (Braekman et al., 2010).
Pro-Apoptotic Effects : The essential oils of Rhododendron tomentosum, containing this compound, have shown pro-apoptotic effects on lymphocytes and rheumatoid arthritis synoviocytes, indicating potential therapeutic uses in autoimmune diseases (Jesionek et al., 2019).
Mechanism of Action
Target of Action
Palustrol is a natural sesquiterpenoid compound . It exhibits acaricidal, insecticidal, pesticidal, and/or arthropod repellent properties
Mode of Action
This could lead to paralysis or other behavioral changes that result in the death or repulsion of the arthropods .
Biochemical Pathways
Disruption of these pathways could lead to a variety of downstream effects, including changes in behavior, paralysis, and ultimately death .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its disruption of normal neural signaling in arthropods. This could lead to a variety of effects, including changes in behavior, paralysis, and ultimately death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of this compound in plants can be influenced by environmental stressors Additionally, the effectiveness of this compound as an insecticide or repellent may be influenced by factors such as temperature, humidity, and the presence of other chemicals in the environment
properties
IUPAC Name |
1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRTXOOFEHOROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C3C(C3(C)C)CCC2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975261 | |
| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95975-84-1, 5986-49-2 | |
| Record name | Decahydro-1,1,4,7-tetramethyl-4aH-cycloprop[e]azulen-4a-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95975-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palustrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







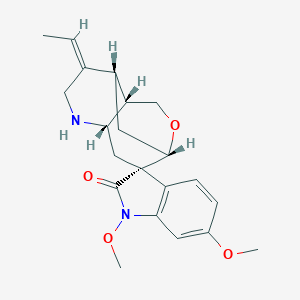
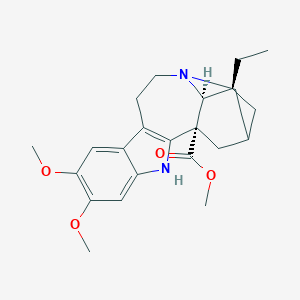



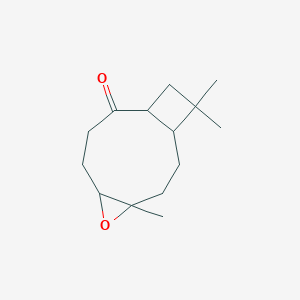
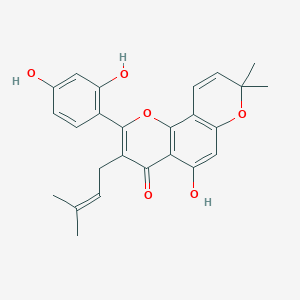

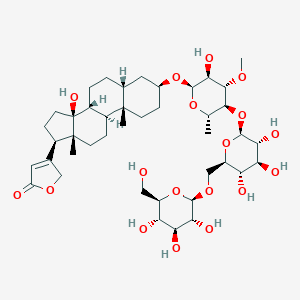
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)